molecular formula C19H19FN4O2S2 B2769262 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034318-90-4

2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2769262
M. Wt: 418.51
InChI Key: VZLVKHJBQOEKGM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

The compound of interest, due to its complex structure, has not been directly mentioned in the available literature. However, related studies on compounds with benzo[d]thiazol and pyrimidinyl groups provide insights into synthetic methodologies and characterization that could be applicable. For instance, the synthesis and reactions of various 2-methyl-4-oxo-4H-1-benzopyrans and their derivatives have been explored, revealing the potential for creating a range of biologically active molecules through modification at specific sites on the core structure (Ibrahim, El-Shaaer, & Hassan, 2002). These methodologies might be adapted for synthesizing the compound by incorporating the specific thiazol and pyrimidinyl moieties through targeted reactions.

Potential Biological Activities

While direct studies on the compound of interest are scarce, related research on structurally similar compounds hints at potential biological activities. For example, compounds incorporating the benzo[d]thiazol moiety and various heterocyclic derivatives have been investigated for their antimicrobial and antifungal activities. A study on substituted 6-fluorobenzo[d]thiazole amides demonstrated notable antibacterial and antifungal effects, suggesting that the inclusion of fluoropyrimidinyl and thiazol groups could impart similar properties (Pejchal, Pejchalová, & Růžičková, 2015). This implies that our compound of interest may also exhibit significant antimicrobial or antifungal efficacy, warranting further exploration.

Synthetic Utility in Heterocyclic Chemistry

The utility of compounds containing the benzo[d]thiazol structure in synthesizing a variety of heterocyclic compounds is well-documented. Studies have shown that these structures can undergo various chemical transformations to yield new compounds with potential biological activity. For example, synthetic approaches involving benzothiazole-containing cyanoacetyl groups have enabled the creation of novel pyridopyrimidine, chromenopyridine, and other heterocyclic derivatives, highlighting the versatility of these moieties in medicinal chemistry (Fadda et al., 2010). Such synthetic strategies could be relevant for further functionalization of the compound , potentially enhancing its biological or pharmacological profile.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S2/c1-2-13-17(20)18(22-11-21-13)26-12-7-8-24(9-12)16(25)10-27-19-23-14-5-3-4-6-15(14)28-19/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLVKHJBQOEKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3=NC4=CC=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

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